![molecular formula C20H15ClN4OS B2942777 (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide CAS No. 477187-27-2](/img/structure/B2942777.png)
(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that likely contains a thiazole ring (a ring structure containing nitrogen and sulfur) and a phenyl group (a ring structure of carbon atoms). It also seems to have a cyanovinyl group (a carbon-carbon double bond with a cyanide group) and an acetamide group (an acetyl group bound to an amine) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones have been synthesized in a four-step process to create potential inhibitors of type III secretion in Gram-negative bacteria .Scientific Research Applications
Optoelectronic Properties
The compound has been studied for its optoelectronic properties . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimised geometry .
Nonlinear Optical (NLO) Applications
The calculated hyperpolarizability of the molecule shows that it may be used as a better NLO agent in the future . Nonlinear optical materials have applications in areas like optical signal processing, optical communication, and laser technology.
Inhibitors of Type III Secretion in Gram-Negative Bacteria
The compound could potentially be synthesized as a bioisostere of salicylidene acylhydrazides , which are known inhibitors of type III secretion in Gram-negative bacteria . This could potentially lead to the development of new antibacterial drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibittype III secretion (T3S) in various Gram-negative bacteria . T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease .
Mode of Action
It can be inferred from related compounds that it may inhibit the t3s system, thereby disarming the pathogen and allowing the host immune system to clear the infection .
Biochemical Pathways
The compound potentially affects the T3S pathway in Gram-negative bacteria . The T3S system is used by these bacteria to inject bacterial toxins into host cells, helping them evade the immune system and establish disease .
Result of Action
Based on the potential inhibition of the t3s system, it can be inferred that the compound may prevent the bacteria from injecting toxins into host cells, thereby preventing the establishment of disease .
properties
IUPAC Name |
N-[4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFBYGCPJGDMDQ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide |
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